![molecular formula C12H16N2O3S2 B2404230 ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate CAS No. 57169-67-2](/img/structure/B2404230.png)

ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

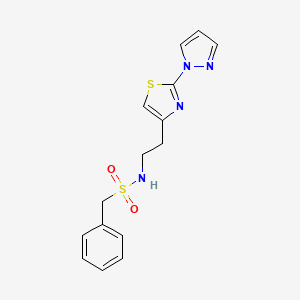

Ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate is a chemical compound with the molecular formula C12H16N2O3S2 . It is also known by its CAS number 57169-67-2 .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a methylsulfanyl group, a methylsulfonyl group, and a phenylcarbonimidoyl group . The InChI key for this compound is RJZBZANEVRQDBW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 399.528 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .作用机制

Target of Action

The compound, also known as “ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate” or “N-[(1Z)-(E)-[ethoxy(methylsulfanyl)methylidene]aminomethylidene]methanesulfonamide”, is a synthetic functional analog of salicylic acid . It primarily targets the antioxidant enzymes such as guaiacol peroxidase (GPOX) and superoxide dismutase (SOD) .

Mode of Action

The compound interacts with its targets by inducing an increase in the activity of these antioxidant enzymes . This interaction results in the reduction of oxidative stress, thereby improving plant resistance against diseases .

Biochemical Pathways

The compound affects the salicylic acid (SA) signaling pathway . It induces systemic acquired resistance (SAR) in plants, activating a stomatal-based defense system . This defense system is crucial in preventing pathogen invasion into plants, thereby reducing disease development .

Result of Action

The compound’s action results in improved resistance against diseases in plants. For instance, it has been shown to effectively suppress root rot disease and vine decline caused by the pathogen Macrophomina spp. in melon plants .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the method of application (pre- and post-sowing) can affect its effectiveness against diseases

属性

IUPAC Name |

ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S2/c1-4-17-12(18-2)13-11(14-19(3,15)16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3/b13-12?,14-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZBZANEVRQDBW-CKYDRMPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC(=NS(=O)(=O)C)C1=CC=CC=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=N/C(=N\S(=O)(=O)C)/C1=CC=CC=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404147.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2404148.png)

![N-(4-acetylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2404149.png)

![2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2404157.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2404159.png)

![3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404169.png)